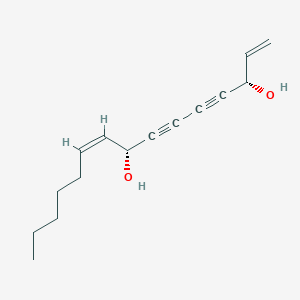

Araliadiol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9Z)-pentadeca-1,9-dien-4,6-diyne-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-3-5-6-7-8-12-15(17)13-10-9-11-14(16)4-2/h4,8,12,14-17H,2-3,5-7H2,1H3/b12-8-/t14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRIUXSFFOWKRO-USJBSMOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC(C#CC#CC(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\[C@H](C#CC#C[C@H](C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Araliadiol: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

Araliadiol is a naturally occurring polyacetylenic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Initially identified from the plant Aralia cordata, this bioactive molecule has since been isolated from other botanical sources and has demonstrated potential therapeutic applications, including anti-inflammatory, neuroprotective, and hair growth-promoting effects.[1][3][4] This technical guide provides an in-depth exploration of the discovery and structure elucidation of Araliadiol, its primary natural sources, and the experimental methodologies employed in its study. Furthermore, it delves into the molecular mechanisms underlying its biological effects, with a particular focus on its modulation of the p38/PPAR-γ signaling pathway.

Discovery and Structure Elucidation

The initial discovery and characterization of Araliadiol were pivotal in opening avenues for its further investigation.

First Isolation

Araliadiol was first isolated from the leaves of Aralia cordata Thunb., a plant belonging to the Araliaceae family.[5] Subsequent research has also identified its presence in Centella asiatica.[1] The isolation from Aralia cordata marked the first identification of this novel polyacetylenic compound.

Structure Determination

The chemical structure of Araliadiol was determined to be 3(S),8(R)-pentadeca-1,9(Z)-diene-4,6-diyne-3,8-diol through a combination of advanced spectroscopic techniques and chemical methods.[5] The elucidation of its complex structure, which includes multiple stereocenters, was a critical step in understanding its chemical properties and biological function.

Experimental Protocols: Structure Elucidation

The determination of Araliadiol's structure involved a series of key experiments, each providing crucial pieces of information to assemble the final molecular architecture.

1. Spectroscopic Analysis: A suite of spectroscopic methods was employed to determine the connectivity and chemical environment of the atoms within the Araliadiol molecule.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of Araliadiol as C15H20O2. Tandem MS (MS/MS) experiments would have provided valuable information on the fragmentation pattern, aiding in the identification of structural motifs.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provided information on the number and types of protons and their neighboring atoms.

-

¹³C NMR: Revealed the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the presence of key functional groups, such as hydroxyl (-OH) and alkyne (C≡C) groups.

-

Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the conjugated diene and diyne systems within the molecule.

2. Stereochemistry Determination:

-

Mosher Ester Analysis: The Mosher ester reaction was a critical step in determining the absolute configuration of the stereocenters at positions 3 and 8 of the Araliadiol molecule.[5] This chemical derivatization method followed by ¹H NMR analysis allowed for the unambiguous assignment of the (S) and (R) configurations.

Natural Sources and Quantitative Data

Araliadiol is primarily found in two plant species: Aralia cordata and Centella asiatica. The concentration of Araliadiol can vary depending on the plant part and potentially the geographical location and growing conditions.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Aralia cordata | Roots | ent-continentalic acid | 0.09–0.75 mg/g | [6] |

| Aralia cordata | Roots | kaurenoic acid | 1.09–5.43 mg/g | [6] |

| Aralia cordata | Roots | continentalic acid | 2.69–9.08 mg/g | [6] |

| Centella asiatica | Leaves (Subhodak variety) | Asiaticoside | 1.42 ± 1.60% dw | [7] |

| Centella asiatica | Leaves (Majjaposhak variety) | Asiaticoside | 0.78 ± 0.02 % dw | [7] |

Note: The quantitative data presented for Aralia cordata pertains to other diterpenoid compounds found in the roots, as specific quantitative data for Araliadiol was not available in the reviewed literature. Similarly, the data for Centella asiatica is for asiaticoside. This highlights the need for further quantitative studies on Araliadiol concentrations in its natural sources.

Experimental Protocols: Extraction and Analysis

The extraction and quantification of Araliadiol from its natural sources are critical for its study and potential applications.

Extraction Methodology

A common method for extracting Araliadiol from plant material involves solvent extraction.[8]

-

Plant Material Preparation: The plant material (e.g., dried leaves of Aralia cordata or Centella asiatica) is washed and air-dried.[1]

-

Solvent Extraction: The dried plant material is then subjected to extraction with a suitable organic solvent, such as 70% methanol, at an elevated temperature (e.g., 70°C) for several hours.[1] This process is often repeated to maximize the yield.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to obtain a crude extract.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of Araliadiol.

-

Chromatographic System: A reversed-phase HPLC system equipped with a C18 column is typically used.[8]

-

Mobile Phase: A gradient elution with a mixture of methanol and water is commonly employed to achieve good separation.[8]

-

Detection: A photodiode array (PDA) or UV detector set at a wavelength of approximately 208 nm is used for detection and quantification.[8]

-

Quantification: The concentration of Araliadiol in an extract is determined by comparing the peak area of the analyte to a calibration curve generated using a pure standard of Araliadiol.

Biological Activity and Signaling Pathways

Araliadiol has been shown to exert its biological effects through the modulation of specific intracellular signaling pathways. One of the well-characterized pathways is the p38/PPAR-γ signaling cascade, particularly in the context of hair growth promotion.[4]

The p38/PPAR-γ Signaling Pathway

Araliadiol has been found to promote hair growth by activating the p38 mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway.[1][5]

-

Activation of p38: Araliadiol treatment leads to the phosphorylation and activation of p38 MAPK.

-

Upregulation of PPAR-γ: Activated p38, in turn, increases the protein levels of PPAR-γ.[1] Interestingly, this increase is not due to an increase in PPAR-γ mRNA expression but rather through the inhibition of its proteasomal degradation, leading to enhanced protein stability.[5]

-

Induction of Hair Growth Factors: The activated PPAR-γ then promotes the expression of various hair growth-inductive proteins, such as fibroblast growth factor 7 (FGF7), vascular endothelial growth factor (VEGF), and noggin in human dermal papilla cells, and CD34 and angiopoietin-like 4 in human hair follicle stem cells.[4]

Visualizations

Signaling Pathway of Araliadiol in Hair Follicle Cells

References

- 1. mdpi.com [mdpi.com]

- 2. Cytotoxic Polyacetylenes from Aralia cordata [yakhak.org]

- 3. The protective effect of Centella asiatica and its constituent, araliadiol on neuronal cell damage and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. eijppr.com [eijppr.com]

- 8. researchgate.net [researchgate.net]

The Araliadiol Biosynthetic Pathway in Centella asiatica: A Technical Guide for Researchers

For Immediate Release

This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the biosynthetic pathway of Araliadiol, a polyacetylene compound found in the medicinal plant Centella asiatica. While the biosynthesis of triterpenoids in Centella asiatica is well-documented, the pathway leading to Araliadiol is less characterized. This document synthesizes current knowledge from related species to propose a putative pathway and outlines experimental protocols for its investigation.

Introduction

Centella asiatica (L.) Urban, commonly known as Gotu Kola, is a medicinal plant renowned for its rich profile of secondary metabolites, primarily triterpenoid saponins known as centellosides. However, the plant also produces other bioactive compounds, including polyacetylenes. Among these is Araliadiol, a compound that has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches and for developing novel therapeutic agents. This guide provides a comprehensive overview of the proposed biosynthetic pathway of Araliadiol, supported by experimental methodologies and quantitative data from related compounds.

Proposed Araliadiol Biosynthetic Pathway

The biosynthesis of polyacetylenes in the Apiaceae family, to which Centella asiatica belongs, is understood to originate from fatty acid metabolism.[1] The proposed pathway for Araliadiol is extrapolated from studies on similar polyacetylenes in other Apiaceae species, such as carrot (Daucus carota).[1][2] The pathway is initiated from oleic acid, a common C18 monounsaturated fatty acid.

The key steps are hypothesized as follows:

-

Desaturation: Oleic acid undergoes desaturation to form linoleic acid. This reaction is catalyzed by a Δ12 oleic acid desaturase, an enzyme belonging to the Fatty Acid Desaturase 2 (FAD2) family.[3][4]

-

Acetylation: Linoleic acid is then converted to crepenynic acid through the action of a specialized FAD2-like enzyme known as a Δ12-fatty acid acetylenase. This enzyme introduces the first triple bond into the fatty acid chain.[1]

-

Further Desaturation and Modification: Subsequent steps likely involve further desaturation and modification of the fatty acid chain by other desaturases and modifying enzymes to yield the characteristic structure of Araliadiol. The precise sequence and nature of these modifications in Centella asiatica are yet to be elucidated.

While transcriptome analyses of Centella asiatica have been performed, they have primarily focused on the identification of genes involved in triterpenoid biosynthesis.[5][6][7] Future research should focus on mining these datasets for FAD2 and FAD2-like gene homologs to identify candidate genes for the Araliadiol biosynthetic pathway.

Visualizing the Proposed Pathway

Quantitative Data

Specific quantitative data for Araliadiol in Centella asiatica is not extensively available in the current literature. However, studies on other polyacetylenes in Apiaceae species provide a reference for expected concentrations. The table below summarizes available data for related compounds.

| Compound | Plant Species | Tissue | Concentration Range | Reference |

| Falcarinol | Daucus carota | Root Periderm | Predominant Polyacetylene | [1][2] |

| Falcarindiol | Daucus carota | Root Periderm | Predominant Polyacetylene | [1][2] |

Experimental Protocols

Extraction of Araliadiol from Centella asiatica

This protocol is adapted from methods used for the isolation of polyacetylenes from Apiaceae plants.

Objective: To extract Araliadiol from Centella asiatica plant material for qualitative and quantitative analysis.

Materials:

-

Fresh or dried aerial parts of Centella asiatica

-

Methanol (HPLC grade)

-

Grinder or mortar and pestle

-

Soxhlet apparatus or sonicator

-

Rotary evaporator

-

Filter paper

-

Glass vials

Procedure:

-

Sample Preparation: Grind the dried plant material into a fine powder. For fresh material, homogenize in liquid nitrogen.

-

Extraction:

-

Soxhlet Extraction: Place the powdered material in a thimble and extract with methanol for 6-8 hours.

-

Ultrasonication: Suspend the powdered material in methanol (e.g., 1:10 w/v) and sonicate for 30-60 minutes at room temperature.

-

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a temperature below 40°C to obtain a crude extract.

-

Storage: Store the dried extract in a sealed vial at -20°C in the dark to prevent degradation of polyacetylenes.

Quantification of Araliadiol by HPLC-UV

This protocol provides a general framework for the quantification of Araliadiol. Method optimization and validation are essential for accurate results.

Objective: To quantify the concentration of Araliadiol in a Centella asiatica extract.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Araliadiol standard (if available)

Chromatographic Conditions (starting point for optimization):

-

Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be 50% acetonitrile, increasing to 100% over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Polyacetylenes typically have UV absorbance maxima between 200 and 300 nm. The optimal wavelength for Araliadiol should be determined by acquiring a UV spectrum of a purified standard. A chromatogram of a Centella asiatica extract showed a peak for Araliadiol at 208 nm.[8]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of Araliadiol standard in methanol. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the crude extract in methanol to a known concentration and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the Araliadiol standard against its concentration. Determine the concentration of Araliadiol in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Experimental Workflow

Regulation of the Araliadiol Biosynthetic Pathway

The regulation of polyacetylene biosynthesis is not well understood. However, based on the proposed involvement of FAD2-like enzymes, some inferences can be made. The expression of FAD2 genes in plants is known to be regulated by various factors, including:

-

Developmental Cues: Gene expression can be tissue-specific and vary with the developmental stage of the plant.

-

Environmental Stimuli: Temperature and light are known to influence the expression of FAD2 genes.[3][4]

-

Biotic and Abiotic Stress: The production of polyacetylenes, which often have antimicrobial properties, can be induced by pathogen attack or other stressors.

Further research is needed to investigate the specific regulatory mechanisms controlling Araliadiol biosynthesis in Centella asiatica. This could involve studying the expression of candidate FAD2-like genes under different environmental conditions and in response to elicitors.

Conclusion and Future Directions

This technical guide provides a foundational understanding of the putative Araliadiol biosynthetic pathway in Centella asiatica. The proposed pathway, based on knowledge from related species, offers a roadmap for future research. Key areas for further investigation include:

-

Gene Identification and Functional Characterization: Identification and functional validation of the specific FAD2 and FAD2-like enzymes involved in Araliadiol biosynthesis in Centella asiatica.

-

Pathway Elucidation: Identification of the intermediate compounds in the pathway to fully map the biosynthetic route from crepenynic acid to Araliadiol.

-

Quantitative Analysis: Development and validation of robust analytical methods for the routine quantification of Araliadiol in different tissues and accessions of Centella asiatica.

-

Regulatory Mechanisms: Investigation of the transcriptional and post-transcriptional regulation of the biosynthetic genes to understand how Araliadiol production is controlled.

A deeper understanding of the Araliadiol biosynthetic pathway will be instrumental for the metabolic engineering of Centella asiatica to enhance the production of this and other valuable polyacetylenes for pharmaceutical and nutraceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. plantae.org [plantae.org]

- 3. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The FAD2 Gene in Plants: Occurrence, Regulation, and Role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Integrated metabolome and transcriptome analysis identifies candidate genes involved in triterpenoid saponin biosynthesis in leaves of Centella asiatica (L.) Urban [frontiersin.org]

- 6. Integrated metabolome and transcriptome analysis identifies candidate genes involved in triterpenoid saponin biosynthesis in leaves of Centella asiatica (L.) Urban - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Araliadiol's Engagement of the p38/PPAR-γ Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araliadiol, a naturally occurring polyacetylene compound, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory and hair growth-promoting effects. Emerging evidence indicates that a core mechanism underpinning these effects lies in its ability to modulate the intricate p38 mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways. This technical guide provides an in-depth exploration of Araliadiol's role in this signaling cascade, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Core Signaling Axis: p38/PPAR-γ

The p38/PPAR-γ signaling pathway is a critical regulator of cellular processes, including inflammation, cell proliferation, and differentiation. The p38 MAPKs are a family of serine/threonine kinases that respond to various extracellular stimuli, including stress and inflammatory cytokines. Once activated via phosphorylation, p38 can influence a multitude of downstream targets, thereby controlling gene expression and cellular fate.

PPAR-γ, a ligand-activated transcription factor, plays a pivotal role in adipogenesis, glucose metabolism, and the regulation of inflammatory responses. Upon activation by a ligand, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Araliadiol has been shown to intersect with this pathway by influencing the phosphorylation state of p38, which in turn affects the stability and transcriptional activity of PPAR-γ.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Araliadiol on the p38/PPAR-γ signaling pathway and its downstream consequences.

Table 1: Effect of Araliadiol on Cell Viability

| Cell Line | Araliadiol Concentration (µg/mL) | Incubation Time (h) | Assay | Result (relative to control) |

| Human Hair Follicle Stem Cells (HHFSCs) | 0 - 5 | 72 | WST-1 | No significant cytotoxicity observed[1][2] |

| Human Dermal Papilla Cells (HDPCs) | 0 - 5 | 72 | WST-1 | No significant cytotoxicity observed[1][2] |

| 293T cells | 0 - 10 | 48 | WST-1 | No significant cytotoxicity observed[3] |

| RAW 264.7 Macrophages | 0 - 1 | 48 | ATP content, Crystal violet | Attenuated LPS-induced cytotoxicity[4] |

Table 2: Araliadiol's Impact on p38 and PPAR-γ Signaling Components

| Cell Line | Araliadiol Treatment | Target Protein | Measurement | Result |

| HHFSCs | 0 - 1.2 µg/mL for 48h | p-p38 | Western Blot | Increased phosphorylation[5] |

| HDPCs | with/without SB202190 (p38 inhibitor) | p-MAPKAPK2 (downstream of p38) | Western Blot | Araliadiol increased phosphorylation, effect blocked by SB202190[6] |

| HDPCs | 0 - 2.5 µg/mL for 48h | PPAR-γ | Western Blot (Total protein) | Increased protein levels[7] |

| HDPCs | 2.5 µg/mL with/without CHX | PPAR-γ | Western Blot (Protein stability) | Increased protein stability[7] |

| HDPCs & HHFSCs | Araliadiol treatment | PPAR-γ | Western Blot (Nuclear fraction) | Increased nuclear translocation[5] |

Table 3: Downstream Effects of Araliadiol Mediated by p38/PPAR-γ

| Cell Line | Araliadiol Treatment | Downstream Target/Effect | Measurement | Result |

| HHFSCs | with/without GW9662 (PPAR-γ antagonist) | Hair growth-promoting factors (CD34, VEGF) | Western Blot, ELISA | Araliadiol increased expression, effect blocked by GW9662[8] |

| HDPCs | with/without GW9662 (PPAR-γ antagonist) | Hair growth-inductive proteins (FGF7, Noggin) | Western Blot, ELISA | Araliadiol increased expression, effect blocked by GW9662[6][8] |

| 293T cells | 0 - 5 µg/mL for 48h | PPAR-γ transcriptional activity | Luciferase Reporter Assay | Increased luciferase activity[2] |

| RAW 264.7 Macrophages | LPS stimulation | Pro-inflammatory mediators (iNOS, TNF-α, IL-6) | qRT-PCR, Western Blot, ELISA | Downregulated expression[4][9] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of Araliadiol's effects on the p38/PPAR-γ pathway.

Cell Culture and Araliadiol Treatment

-

Cell Lines: Human Hair Follicle Stem Cells (HHFSCs), Human Dermal Papilla Cells (HDPCs), 293T cells, and RAW 264.7 macrophages are cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Araliadiol Preparation: Araliadiol is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations (typically ranging from 0 to 10 µg/mL). The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Cells are seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing the specified concentrations of Araliadiol or vehicle control (DMSO). For inhibitor studies, cells are pre-treated with inhibitors such as SB202190 (p38 inhibitor) or GW9662 (PPAR-γ antagonist) for a specified time before the addition of Araliadiol. Incubation times for Araliadiol treatment typically range from 24 to 72 hours.[3]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice with RIPA buffer containing a protease and phosphatase inhibitor cocktail. Cell lysates are then scraped and centrifuged at high speed at 4°C to pellet cell debris. The supernatant containing the protein is collected.

-

Protein Quantification: The total protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[10] This ensures equal loading of protein for each sample.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (typically 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11] The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-p38, anti-p38, anti-PPAR-γ, anti-β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. The intensity of the bands is quantified using densitometry software, and the expression of target proteins is normalized to a loading control (e.g., β-actin).[4]

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes.

-

RNA Extraction: Total RNA is extracted from treated cells using a suitable RNA isolation reagent (e.g., TRIzol) according to the manufacturer's protocol. The concentration and purity of the RNA are determined using a spectrophotometer.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.[12]

-

Real-Time PCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green master mix, the synthesized cDNA as a template, and gene-specific forward and reverse primers for the target genes (e.g., TNF-α, IL-6, FGF7) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method, where the expression of the target gene is normalized to the expression of the housekeeping gene.[12]

Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of PPAR-γ.

-

Transfection: 293T cells are seeded in 96-well plates and co-transfected with a PPAR-γ reporter plasmid (containing a luciferase gene under the control of a PPRE), a PPAR-γ expression plasmid, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, the cells are treated with various concentrations of Araliadiol for an additional 24-48 hours.

-

Luciferase Activity Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold activation is calculated relative to the vehicle-treated control.[13]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Araliadiol as described above.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.[1]

Nuclear and Cytoplasmic Fractionation

This procedure is used to separate nuclear and cytoplasmic proteins to study protein translocation.

-

Cell Harvesting and Lysis: Treated cells are harvested and washed with cold PBS. The cell pellet is resuspended in a hypotonic cytoplasmic extraction buffer containing a protease inhibitor cocktail and incubated on ice to allow the cells to swell.

-

Cytoplasmic Extraction: The cells are lysed by passing them through a narrow-gauge needle or using a Dounce homogenizer. The lysate is then centrifuged at a low speed to pellet the nuclei. The supernatant, containing the cytoplasmic fraction, is collected.

-

Nuclear Extraction: The nuclear pellet is washed and then resuspended in a high-salt nuclear extraction buffer. The suspension is incubated on ice with intermittent vortexing to lyse the nuclei and release nuclear proteins. The mixture is then centrifuged at high speed, and the supernatant containing the nuclear proteins is collected.[9]

-

Analysis: The protein concentrations of both fractions are determined, and the presence of specific proteins (e.g., PPAR-γ) in each fraction is analyzed by Western blotting. Purity of the fractions is typically confirmed by blotting for specific nuclear (e.g., Lamin B1) and cytoplasmic (e.g., α-tubulin) markers.

Conclusion

Araliadiol has emerged as a significant modulator of the p38/PPAR-γ signaling pathway. The evidence strongly suggests that Araliadiol activates p38 MAPK, leading to increased stability and nuclear translocation of PPAR-γ. This, in turn, regulates the expression of downstream target genes, resulting in its observed anti-inflammatory and hair growth-promoting properties. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of Araliadiol and its interactions with this critical signaling nexus. Further exploration of this pathway may unveil novel therapeutic strategies for a range of inflammatory and hair-related disorders.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. qb3.berkeley.edu [qb3.berkeley.edu]

- 3. In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells [frontiersin.org]

- 6. Pierce BCA Protein Assay Protocol [protocols.io]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Nuclear, Cytoplasmic Extraction, and Western Blotting [bio-protocol.org]

- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 11. researchgate.net [researchgate.net]

- 12. elearning.unite.it [elearning.unite.it]

- 13. researchgate.net [researchgate.net]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

Araliadiol: An In-depth Technical Guide to its In Vitro Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araliadiol, a naturally occurring polyacetylene compound isolated from plants such as Aralia cordata and Centella asiatica, has garnered significant scientific interest for its diverse pharmacological properties.[1] This technical guide provides a comprehensive overview of the in vitro biological activities of Araliadiol, with a focus on its anti-inflammatory, hair growth-promoting, anticancer, and neuroprotective effects. This document synthesizes quantitative data from key studies, presents detailed experimental protocols, and visualizes the underlying molecular mechanisms and workflows to support further research and development.

Anti-inflammatory Activity

Araliadiol has demonstrated potent anti-inflammatory effects in vitro, primarily investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage models. Its efficacy has been shown to be comparable to dexamethasone, a standard steroidal anti-inflammatory drug.[2][3] The compound acts by suppressing the expression of pro-inflammatory mediators and inhibiting key inflammatory signaling pathways.[2][4]

Quantitative Data: Anti-inflammatory Effects

The following table summarizes the key quantitative findings regarding Araliadiol's anti-inflammatory and cytotoxic effects in LPS-stimulated RAW 264.7 cells.

| Parameter Measured | Cell Line | Treatment/Concentration | Result | Reference |

| Cytotoxicity | RAW 264.7 | Araliadiol (0-1 µg/mL) + LPS (1 µg/mL) | Significantly attenuated LPS-induced cytotoxicity and cell death. | [2] |

| NO Production | RAW 264.7 | LPS (1 µg/mL) only | 55.034-fold increase vs. control. | [2] |

| Araliadiol (1 µg/mL) + LPS | Reduced NO production to a 29.908-fold increase. | [2] | ||

| Gene Expression | RAW 264.7 | Araliadiol + LPS | Downregulated inflammasome genes (Il-β, Nlrp-3, Il-18), cytokines (Tnf-α, Il-6, Il-12α), and chemokines (Ccl-17, Ccl-23, Cxcl-9). | [2][3] |

| Protein Expression | RAW 264.7 | Araliadiol + LPS | Suppressed cell death markers (Cleaved caspase-3, Cleaved PARP-1) and pro-inflammatory mediators (iNOS, Cox-2). | [2][4] |

Signaling Pathway: Inhibition of Nfκb and Stat1

Araliadiol exerts its anti-inflammatory effects by inhibiting the activation of the Nfκb and Stat1 signaling pathways, which are critical regulators of the inflammatory response in macrophages stimulated by LPS.[2][4]

Experimental Protocols

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are seeded into appropriate plates (e.g., 96-well or 60 mm dishes).[3] A hyperinflammatory state is induced by treating the cells with 1 µg/mL of LPS in the presence or absence of Araliadiol (0-1 µg/mL) for specified durations (e.g., 24-48 hours).[3][4]

The production of NO is measured in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of supernatant from each treatment group is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.[2][3]

Total RNA is extracted from treated cells using an RNA isolation kit. cDNA is synthesized from the RNA templates. qRT-PCR is then performed using specific primers for target genes (e.g., Il-β, Tnf-α, iNos) and a housekeeping gene (e.g., β-actin) for normalization. The reaction is run on a real-time PCR system, and relative gene expression is calculated using the 2^-ΔΔCt method.[2][3]

Hair Growth-Promoting Activity

Araliadiol has been identified as a novel agent for promoting hair growth. In vitro studies using human hair follicle stem cells (HHFSCs) and human dermal papilla cells (HDPCs) show that Araliadiol stimulates proliferation and upregulates the expression of key hair growth-inductive factors.[5][6]

Quantitative Data: Hair Growth Promotion

The following table summarizes the proliferative and cytotoxic effects of Araliadiol on hair follicle cells.

| Parameter Measured | Cell Line | Concentration | Result | Reference |

| Cytotoxicity (IC50) | HHFSCs | 13.750 µg/mL | - | [1] |

| HDPCs | 21.831 µg/mL | - | [1] | |

| Cell Proliferation | HHFSCs | 1.2 µg/mL (72h) | 131.09% increase in cell viability. | [1] |

| HDPCs | 2.5 µg/mL (72h) | 137.43% increase in cell viability. | [1] | |

| Protein Expression | HHFSCs & HDPCs | Low concentrations | Increased expression of cell cycle markers (Cyclin B1, Ki67). | [1][6] |

| HHFSCs | Low concentrations | Elevated hair growth factors (CD34, VEGF, Angiopoietin-like 4). | [1][6] | |

| HDPCs | Low concentrations | Increased hair growth-inductive proteins (FGF7, VEGF, Noggin, IGF-1). | [5][6] |

Signaling Pathway: p38/PPAR-γ Activation

The hair growth-promoting effects of Araliadiol are mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway.[5][7]

Experimental Protocols

HHFSCs and HDPCs are treated with Araliadiol (0–5 µg/mL) for up to 72 hours.[1]

-

WST-1 Assay: Cell viability is assessed using a water-soluble tetrazolium salt (WST-1) assay, where mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt into formazan, measured colorimetrically.[1][7]

-

ATP Content Assay: Proliferation is evaluated by measuring intracellular ATP levels using a luminescent assay kit (e.g., CellTiter-Glo®), as ATP content is proportional to the number of viable cells.[1]

-

Crystal Violet Staining: Cells are fixed and stained with crystal violet solution. The incorporated dye is then solubilized, and the absorbance is measured to quantify the total cell biomass.[1]

Cells are treated with Araliadiol, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., CyclinB1, Ki67, p-p38, PPAR-γ) and a loading control (e.g., β-Actin). After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) system.[1][5]

Anticancer Activity

Araliadiol exhibits significant growth-inhibitory effects on human breast adenocarcinoma cells (MCF-7). Its mechanism involves the induction of cell cycle arrest at the G1 phase.[8]

Quantitative Data: Anticancer Effects

| Parameter Measured | Cell Line | Concentration | Result | Reference |

| Cytotoxicity (IC50) | MCF-7 | 6.41 µg/mL | - | [8] |

| Cell Cycle Arrest | MCF-7 | 0 to 80 µM (48h) | Dose-dependent increase in G1 phase cells (from 54.7% to 72.0%). | [8] |

| Protein Expression | MCF-7 | - | Downregulation of Cyclin D3 and cdk4; upregulation of p21(WAF-1/Cip1). | [8] |

| No change in phosphorylated p53 (Ser15). | [8] |

Signaling Pathway: p53-Independent G1 Cell Cycle Arrest

Araliadiol inhibits the G1-S transition in MCF-7 cells by upregulating the cyclin-dependent kinase inhibitor p21 and downregulating key G1 progression proteins, cdk4 and Cyclin D3. This action is independent of the p53 tumor suppressor pathway.[8]

Experimental Protocols

The cytotoxic effect of Araliadiol on MCF-7 cells is determined using the SRB assay. Cells are seeded in 96-well plates, treated with various concentrations of Araliadiol for 48 hours, and then fixed with trichloroacetic acid (TCA). The fixed cells are stained with SRB dye. Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution. The absorbance is read at 540 nm to determine cell density, from which the IC50 value is calculated.[9][10]

MCF-7 cells are treated with Araliadiol for 48 hours. Cells are then harvested, washed with PBS, and fixed in 70% ethanol overnight at -20°C. The fixed cells are washed again and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[8]

Neuroprotective Activity

Araliadiol demonstrates neuroprotective properties by shielding neuronal cells from damage induced by oxidative and endoplasmic reticulum (ER) stress, which are implicated in neurodegenerative diseases like Alzheimer's.[11]

Quantitative Data: Neuroprotective Effects

| Parameter Measured | Cell Line | Stress Inducer | Treatment | Result | Reference |

| Cell Death | HT22 | Glutamate (Oxidative Stress) | Araliadiol | Suppressed cell death. | [11] |

| ROS Production | HT22 | Glutamate | Araliadiol | Suppressed reactive oxygen species (ROS) production. | [11] |

| Cell Death | HT22 | Tunicamycin (ER Stress) | Araliadiol | Prevented cell death. | [11] |

| Protein Expression | HT22 | Tunicamycin | Araliadiol | Inhibited PERK phosphorylation. | [11] |

Experimental Workflow: In Vitro Neuroprotection Assay

The general workflow for assessing the neuroprotective activity of Araliadiol involves inducing stress in a neuronal cell line and measuring the compound's ability to mitigate the resulting damage.

Experimental Protocols

Murine hippocampal cells (HT22) are cultured and treated with Araliadiol. Oxidative stress is induced by adding glutamate, while ER stress is induced by adding tunicamycin to the culture medium. The cells are then incubated for a period sufficient to cause significant cell death in the control (stress-induced, no Araliadiol) group.[11]

Intracellular ROS levels are measured using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA). After treatment, cells are incubated with DCFH-DA, which is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microplate reader or flow cytometer.[11]

Conclusion

The in vitro evidence strongly supports the therapeutic potential of Araliadiol across multiple domains. Its ability to modulate key signaling pathways such as Nfκb/Stat1 in inflammation, p38/PPAR-γ in hair growth, and p21-mediated cell cycle control in cancer highlights its specificity and potency. Furthermore, its capacity to protect neuronal cells from oxidative and ER stress opens avenues for its investigation in neurodegenerative disorders. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for scientists aiming to build upon these findings and accelerate the transition of Araliadiol from a promising natural compound to a potential clinical candidate.

References

- 1. In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells [frontiersin.org]

- 6. In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. medcraveonline.com [medcraveonline.com]

- 10. researchgate.net [researchgate.net]

- 11. The protective effect of Centella asiatica and its constituent, araliadiol on neuronal cell damage and cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Araliadiol's Neuroprotective Efficacy Against Neuronal Cell Damage: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuronal cell damage is a fundamental pathological process in a spectrum of neurodegenerative disorders and acute brain injuries. The identification of novel therapeutic agents with potent neuroprotective properties is a critical pursuit in neuroscience and drug development. Araliadiol, a constituent of Centella asiatica, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the current understanding of Araliadiol's effects on neuronal cell damage, with a focus on its mechanisms of action against oxidative and endoplasmic reticulum (ER) stress. This document synthesizes available preclinical data, outlines detailed experimental methodologies for reproducing key findings, and presents visual representations of the implicated signaling pathways and experimental workflows.

Introduction

The progressive loss of neuronal structure and function is a hallmark of numerous debilitating conditions, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Two of the primary drivers of neuronal cell death in these contexts are oxidative stress and endoplasmic reticulum (ER) stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems to neutralize them, leading to damage of lipids, proteins, and nucleic acids. ER stress is triggered by the accumulation of unfolded or misfolded proteins in the ER lumen, activating the unfolded protein response (UPR), which, if prolonged, can switch from a pro-survival to a pro-apoptotic signaling cascade.

Araliadiol, a bioactive compound isolated from the medicinal herb Centella asiatica, has demonstrated significant neuroprotective potential in preclinical models.[1][2] Research indicates that Araliadiol can mitigate neuronal damage induced by both oxidative and ER stress, suggesting a multi-faceted mechanism of action. This whitepaper will delve into the experimental evidence supporting the neuroprotective effects of Araliadiol, providing a comprehensive resource for researchers and drug development professionals in this field.

Mechanisms of Neuroprotection

Araliadiol exerts its neuroprotective effects through at least two distinct, yet potentially interconnected, mechanisms: the attenuation of oxidative stress and the inhibition of ER stress-induced apoptosis.

Attenuation of Oxidative Stress

In models of oxidative stress-induced neuronal damage, often initiated by exposure to glutamate, Araliadiol has been shown to suppress both neuronal cell death and the production of reactive oxygen species (ROS).[1][2] The accumulation of ROS is a key event in glutamate-induced excitotoxicity, where it contributes to mitochondrial dysfunction and the activation of apoptotic pathways. By reducing ROS levels, Araliadiol helps to preserve cellular homeostasis and prevent the downstream cascade of events that lead to cell death.

Inhibition of Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

ER stress is another critical factor in neuronal cell demise. Araliadiol has been found to protect neurons from ER stress-induced death, primarily by inhibiting the phosphorylation of Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK).[1][2] PERK is a key sensor of ER stress, and its activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP). By inhibiting PERK phosphorylation, Araliadiol effectively dampens this pro-apoptotic signaling cascade, thereby promoting neuronal survival.

Data Presentation

The following tables summarize the qualitative and expected quantitative outcomes of Araliadiol treatment in preclinical models of neuronal cell damage. Note: Specific quantitative data from the primary literature was not publicly accessible and is therefore presented as expected trends.

Table 1: In Vitro Neuroprotective Effects of Araliadiol on HT22 Murine Hippocampal Cells

| Experimental Condition | Outcome Measure | Expected Effect of Araliadiol |

| Glutamate-Induced Oxidative Stress | Cell Viability (%) | Increased |

| Intracellular ROS Levels (%) | Decreased | |

| Tunicamycin-Induced ER Stress | Cell Viability (%) | Increased |

| PERK Phosphorylation Level | Decreased |

Table 2: In Vivo Neuroprotective Effects of Araliadiol in a Scopolamine-Induced Cognitive Impairment Mouse Model

| Experimental Condition | Outcome Measure | Expected Effect of Araliadiol |

| Scopolamine-Induced Cognitive Impairment | Spontaneous Alternation in Y-Maze (%) | Increased |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Araliadiol's neuroprotective effects.

In Vitro Model of Glutamate-Induced Oxidative Stress in HT22 Cells

-

Cell Culture: Murine hippocampal HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing varying concentrations of Araliadiol. Following a pre-incubation period (e.g., 1-2 hours), glutamate is added to a final concentration of 5 mM to induce oxidative stress. Control groups include untreated cells, cells treated with glutamate alone, and cells treated with Araliadiol alone.

-

Cell Viability Assay (MTT Assay): After 24 hours of glutamate exposure, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

-

Reactive Oxygen Species (ROS) Assay (H2DCFDA Assay): Cells are seeded in black, clear-bottom 96-well plates. Following treatment with Araliadiol and glutamate as described above, the cells are incubated with 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes. The fluorescence intensity is measured at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. ROS levels are expressed as a percentage of the glutamate-treated group.

In Vitro Model of Tunicamycin-Induced ER Stress in HT22 Cells

-

Cell Culture and Treatment: HT22 cells are cultured and seeded as described in section 4.1. Tunicamycin is used to induce ER stress at a final concentration of, for example, 1 µg/mL. Araliadiol is added prior to or concurrently with tunicamycin.

-

Western Blot for PERK Phosphorylation:

-

Protein Extraction: After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated PERK (p-PERK) and total PERK. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-PERK to total PERK is calculated.

-

In Vivo Model of Scopolamine-Induced Cognitive Impairment

-

Animals: Male ICR mice are used.

-

Drug Administration: Araliadiol (e.g., 10 mg/kg/day) is administered orally for 7 consecutive days.

-

Induction of Cognitive Impairment: On the final day of treatment, scopolamine (e.g., 1 mg/kg) is administered intraperitoneally 30 minutes before the behavioral test to induce cognitive impairment.

-

Y-Maze Test:

-

The Y-maze apparatus consists of three identical arms.

-

Each mouse is placed at the end of one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).

-

The sequence and total number of arm entries are recorded. An alternation is defined as consecutive entries into three different arms.

-

The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

Mandatory Visualizations

Signaling Pathways

References

Araliadiol: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Araliadiol, a naturally occurring polyacetylene compound, has demonstrated significant anti-inflammatory, anti-cytotoxic, and anti-hyperalgesic properties. This technical guide provides a comprehensive overview of the current understanding of Araliadiol's anti-inflammatory effects, focusing on its mechanism of action in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to the pathogenesis of numerous diseases. While various anti-inflammatory drugs are available, their long-term use is often associated with adverse effects[1][2]. This has spurred the investigation of novel anti-inflammatory agents from natural sources. Araliadiol has emerged as a promising candidate, exhibiting potent anti-inflammatory activity at low concentrations, comparable to the synthetic corticosteroid Dexamethasone[1][3]. This guide delves into the scientific evidence supporting the anti-inflammatory potential of Araliadiol.

Quantitative Data Summary

The anti-inflammatory efficacy of Araliadiol has been quantified through various in vitro assays. The following tables summarize the key findings from studies on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of Araliadiol on the Gene Expression of Pro-inflammatory Mediators

| Gene | Treatment | Fold Change vs. Control | Reference |

| Inflammasome-Related | |||

| IL-1β | LPS (1 µg/mL) | 607.108 | [2] |

| LPS + Araliadiol (0.25 µg/mL) | Significantly Attenuated | [2] | |

| LPS + Araliadiol (0.5 µg/mL) | Significantly Attenuated | [2] | |

| LPS + Araliadiol (1 µg/mL) | Significantly Attenuated | [2] | |

| Nlrp3 | LPS (1 µg/mL) | 3.999 | [2] |

| LPS + Araliadiol (0.25 µg/mL) | Significantly Attenuated | [2] | |

| LPS + Araliadiol (0.5 µg/mL) | Significantly Attenuated | [2] | |

| LPS + Araliadiol (1 µg/mL) | Significantly Attenuated | [2] | |

| IL-18 | LPS (1 µg/mL) | 9.738 | [2] |

| LPS + Araliadiol (0.25 µg/mL) | Significantly Attenuated | [2] | |

| LPS + Araliadiol (0.5 µg/mL) | Significantly Attenuated | [2] | |

| LPS + Araliadiol (1 µg/mL) | Significantly Attenuated | [2] | |

| Cytokines | |||

| TNF-α | LPS (1 µg/mL) | 10.663 | [1] |

| LPS + Araliadiol (0.25 µg/mL) | 10.405 | [1] | |

| LPS + Araliadiol (0.5 µg/mL) | 8.680 | [1] | |

| LPS + Araliadiol (1 µg/mL) | 7.528 | [1] | |

| IL-6 | LPS (1 µg/mL) | Increased | [1] |

| LPS + Araliadiol (0.25-1 µg/mL) | Concentration-dependent suppression | [1] | |

| IL-12α | LPS (1 µg/mL) | Increased | [1] |

| LPS + Araliadiol (0.25-1 µg/mL) | Concentration-dependent suppression | [1] | |

| Chemokines & iNOS | |||

| Ccl-17, Ccl-23, Cxcl-9 | LPS (1 µg/mL) | Increased | [3] |

| LPS + Araliadiol (0.25-1 µg/mL) | Significantly downregulated | [3] | |

| iNos | LPS (1 µg/mL) | Increased | [3] |

| LPS + Araliadiol (0.25-1 µg/mL) | Significantly downregulated | [3] |

Table 2: Effect of Araliadiol on the Production of Inflammatory Mediators

| Mediator | Treatment | Effect | Reference |

| Nitric Oxide (NO) | LPS (1 µg/mL) | Increased production | [1] |

| LPS + Araliadiol (0.25-1 µg/mL) | Concentration-dependent reduction | [1] | |

| Araliadiol (1 µg/mL) vs DEX (1 µg/mL) | Araliadiol showed more pronounced reduction | [1] | |

| Prostaglandin E2 (PGE2) | LPS (1 µg/mL) | Increased production | [1] |

| LPS + Araliadiol (0.25-1 µg/mL) | Concentration-dependent reduction | [1] | |

| Araliadiol (1 µg/mL) vs DEX (1 µg/mL) | Araliadiol showed more pronounced reduction | [1] |

Table 3: Effect of Araliadiol on Cell Viability and Death Markers in LPS-Stimulated RAW 264.7 Cells

| Parameter | Treatment | Effect | Reference |

| Cell Viability | Araliadiol (up to 1 µg/mL) for 48h | No significant cytotoxicity | [2] |

| LPS (1 µg/mL) | Cytotoxicity and cell death | [1] | |

| LPS + Araliadiol (0.25-1 µg/mL) | Attenuated cytotoxicity and cell death | [1] | |

| Cell Death Markers | |||

| Cleaved caspase-3 | LPS (1 µg/mL) | Increased expression | [1] |

| LPS + Araliadiol | Suppressed expression | [1] | |

| Cleaved PARP-1 | LPS (1 µg/mL) | Increased expression | [1] |

| LPS + Araliadiol | Suppressed expression | [1] | |

| Bcl-2 | LPS (1 µg/mL) | Decreased expression | [1] |

| LPS + Araliadiol | Increased expression | [1] |

Molecular Mechanisms of Action

Araliadiol exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of NF-κB and Stat1 Signaling Pathways

Studies have shown that Araliadiol inhibits the activation of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 1 (Stat1) signaling pathways in LPS-stimulated macrophages[1][3][4]. These pathways are central regulators of pro-inflammatory gene expression.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. elkbiotech.com [elkbiotech.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Araliadiol: A Comprehensive Technical Guide on its Potential for Hair Loss and Follicle Regeneration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hair loss, or alopecia, is a widespread condition with significant psychosocial impact, driving the demand for novel and effective therapeutic agents.[1] Araliadiol, a polyacetylene compound isolated from sources such as Centella asiatica, has emerged as a promising candidate for promoting hair growth and regenerating hair follicles.[1][2] This technical guide provides an in-depth analysis of the current scientific evidence surrounding araliadiol's effects on hair follicle biology. It details the molecular mechanisms of action, summarizes key quantitative data from in vitro studies, outlines experimental protocols for replication and further investigation, and presents visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are exploring araliadiol as a potential therapeutic for hair loss.

Introduction

The hair follicle is a complex mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen). Disruptions to this cycle can lead to various forms of alopecia. Current treatments for hair loss, such as minoxidil and finasteride, have limitations and potential side effects, underscoring the need for new therapeutic strategies.[3] Natural compounds, or phytochemicals, are a growing area of interest for the development of novel hair loss treatments due to their potential for high efficacy and favorable safety profiles.[4]

Araliadiol, a polyacetylene compound, has been identified as a promising agent for promoting hair growth.[2] Found in plants like Centella asiatica, which has a history of use in traditional medicine for hair health, araliadiol has been shown to exert its effects by modulating key signaling pathways within the cells of the hair follicle.[4][5] This guide will delve into the scientific data supporting the role of araliadiol in hair follicle regeneration, with a focus on its impact on human hair follicle stem cells (HHFSCs) and dermal papilla cells (HDPCs).

Mechanism of Action: The p38/PPAR-γ Signaling Pathway

In vitro studies have elucidated that araliadiol's hair growth-promoting effects are primarily mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway.[2][3]

Araliadiol has been shown to induce the activation of p38 MAPK in both HHFSCs and HDPCs.[6] This activation, in turn, leads to the upregulation and nuclear translocation of PPAR-γ, a transcription factor that plays a crucial role in hair follicle development and cycling.[4][5] The activation of PPAR-γ by araliadiol is not due to an increase in its mRNA expression but rather through the inhibition of its proteasomal degradation, leading to increased protein stability.[7]

The activation of this p38/PPAR-γ axis by araliadiol results in the increased expression of various hair growth-inductive proteins. In HHFSCs, this includes an increase in keratin 15 (K15), a marker for hair follicle stem cells, as well as vascular endothelial growth factor (VEGF) and angiopoietin-like 4 (ANGPTL4).[2] In HDPCs, araliadiol treatment leads to the upregulation of fibroblast growth factor 7 (FGF7), VEGF, and Noggin (NOG), all of which are critical for inducing and maintaining the anagen phase of the hair cycle.[2]

The dependence of araliadiol's effects on this pathway was confirmed through the use of inhibitors. The p38 inhibitor, SB202190, and the PPAR-γ antagonist, GW9662, were both shown to attenuate the hair growth-promoting effects of araliadiol in vitro.[2][3]

Araliadiol signaling pathway in hair follicle cells.

Quantitative Data from In Vitro Studies

The following tables summarize the key quantitative findings from in vitro experiments investigating the effects of araliadiol on HHFSCs and HDPCs.

Table 1: Effect of Araliadiol on Cell Proliferation

| Cell Type | Araliadiol Concentration (µg/mL) | Proliferation Assay | Result (Compared to Control) |

| HHFSCs | 1.2 | WST-1 | Significant increase |

| HHFSCs | 1.2 | ATP Content | Significant increase |

| HHFSCs | 1.2 | Crystal Violet Staining | Significant increase |

| HDPCs | 2.5 | WST-1 | Significant increase |

| HDPCs | 2.5 | ATP Content | Significant increase |

| HDPCs | 2.5 | Crystal Violet Staining | Significant increase |

Table 2: Effect of Araliadiol on Cell Cycle and Hair Growth-Related Protein Expression

| Cell Type | Araliadiol Concentration (µg/mL) | Protein | Method | Result (Compared to Control) |

| HHFSCs | 1.2 | Cyclin B1, Ki67 | Western Blot | Increased expression |

| HHFSCs | 1.2 | K15, VEGF, ANGPTL4 | Western Blot | Increased expression |

| HDPCs | 2.5 | Cyclin B1, Ki67 | Western Blot | Increased expression |

| HDPCs | 2.5 | FGF7, VEGF, Noggin | Western Blot | Increased expression |

| HDPCs | 2.5 | IGF-1 | ELISA | Increased secretion |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key in vitro experiments to assess the efficacy of araliadiol.

Cell Culture

-

Human Hair Follicle Stem Cells (HHFSCs): HHFSCs are isolated from human hair follicles and cultured in appropriate stem cell media. For clonal growth assays, cells can be plated on a 3T3 feeder layer.[8]

-

Human Dermal Papilla Cells (HDPCs): HDPCs are isolated from the dermal papilla of human hair follicles and cultured in DMEM supplemented with fetal bovine serum (FBS) and antibiotics.[5]

Cell Viability and Proliferation Assays

Workflow for cell viability and proliferation assays.

-

WST-1 Assay:

-

Seed cells (HHFSCs or HDPCs) in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.[9]

-

Treat cells with various concentrations of araliadiol (e.g., 0-5 µg/mL) and incubate for the desired time (e.g., 24, 48, 72 hours).[5]

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

ATP Content Assay:

-

Seed cells and treat with araliadiol as described for the WST-1 assay.

-

After incubation, lyse the cells and measure the intracellular ATP concentration using a commercially available ATP assay kit according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

-

Crystal Violet Staining:

-

Seed cells in 24-well plates (HHFSCs: 3 x 104 cells/well; HDPCs: 6 x 104 cells/well) and incubate for 24 hours.[5]

-

Treat cells with araliadiol for 72 hours.[5]

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet solution for 20 minutes.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Solubilize the stain with 10% acetic acid and measure the absorbance at 590 nm.

-

Western Blot Analysis

-

Culture HHFSCs or HDPCs and treat with araliadiol for the specified duration (e.g., 48 hours).[2]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, Ki67, K15, VEGF, ANGPTL4, FGF7, Noggin, p38, p-p38, PPAR-γ, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.[10]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Culture HDPCs and treat with araliadiol for 48 hours.[2]

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted proteins such as IGF-1 and Noggin in the supernatant using commercially available ELISA kits according to the manufacturer's protocols.[11][12][13]

-

Read the absorbance at the appropriate wavelength using a microplate reader and calculate the protein concentrations based on a standard curve.

Discussion and Future Directions

The in vitro evidence strongly suggests that araliadiol is a potent promoter of hair growth through the activation of the p38/PPAR-γ signaling pathway in both HHFSCs and HDPCs. Its ability to stimulate proliferation and upregulate key hair growth-inductive factors makes it a compelling candidate for further development as a therapeutic for alopecia.

However, the current research is limited to in vitro models. To fully understand the therapeutic potential of araliadiol, further research is necessary:

-

In Vivo Studies: Preclinical studies in animal models of hair loss are crucial to evaluate the efficacy and safety of topically or systemically administered araliadiol. These studies should assess parameters such as hair growth rate, hair density, and follicle morphology.

-

Clinical Trials: Following successful in vivo studies, well-designed, randomized, double-blind, placebo-controlled clinical trials are needed to determine the efficacy and safety of araliadiol in human subjects with various types of alopecia.

-

Formulation Development: Research into optimal topical formulations of araliadiol is required to ensure efficient delivery to the hair follicles.

-

Exploration of Other Mechanisms: While the p38/PPAR-γ pathway is a key mechanism, further studies could explore whether araliadiol interacts with other signaling pathways involved in hair growth, such as the Wnt/β-catenin or Sonic hedgehog pathways.

Conclusion

Araliadiol has demonstrated significant potential as a novel agent for the treatment of hair loss. Its mechanism of action, centered on the activation of the p38/PPAR-γ signaling pathway, provides a strong scientific rationale for its hair growth-promoting effects. The quantitative data from in vitro studies are promising and warrant further investigation through preclinical and clinical research. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study of araliadiol and potentially translate these findings into a new generation of effective hair loss therapies.

References

- 1. medrxiv.org [medrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells [frontiersin.org]

- 5. In vitro hair growth-promoting effects of araliadiol via the p38/PPAR-γ signaling pathway in human hair follicle stem cells and dermal papilla cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Hair Follicle Stem Cell Isolation and Expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. abcam.com [abcam.com]

- 12. novusbio.com [novusbio.com]

- 13. researchgate.net [researchgate.net]

Preliminary Investigation of Araliadiol Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Araliadiol, a polyacetylenic compound isolated from sources such as Aralia cordata Thunb. and Centella asiatica, has demonstrated notable cytotoxic and neuroprotective effects in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of Araliadiol's cytotoxicity, focusing on its impact on various cell lines, the underlying molecular mechanisms, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Data Presentation: Cytotoxicity of Araliadiol

The cytotoxic potential of Araliadiol has been evaluated against different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound.

| Cell Line | Cell Type | IC50 Value | Reference |

| MCF-7 | Human Breast Adenocarcinoma | 6.41 µg/mL | [1] |

Further research is required to establish a comprehensive profile of Araliadiol's cytotoxicity across a wider range of cancer and normal cell lines.

Core Mechanism of Action: G1 Phase Cell Cycle Arrest

Current evidence strongly suggests that Araliadiol exerts its cytotoxic effects on cancer cells, at least in part, by inducing cell cycle arrest at the G1 phase. This mechanism prevents cells from progressing to the S phase, thereby inhibiting DNA replication and proliferation.

Signaling Pathway of Araliadiol-Induced G1 Arrest in MCF-7 Cells

In human breast adenocarcinoma (MCF-7) cells, Araliadiol has been shown to modulate key proteins involved in the G1/S checkpoint. Notably, this action appears to be independent of the tumor suppressor protein p53.[1] The proposed signaling cascade is as follows:

-

Upregulation of p21WAF1/Cip1: Araliadiol treatment leads to an increased expression of the cyclin-dependent kinase (CDK) inhibitor p21.[1]

-

Downregulation of Cyclin D3 and CDK4: The compound causes a decrease in the levels of Cyclin D3 and its partner kinase, CDK4.[1]

-

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation: The reduction in Cyclin D3/CDK4 activity leads to decreased phosphorylation of the Rb protein.[1]

-

G1 Phase Arrest: Hypophosphorylated Rb remains active and binds to E2F transcription factors, preventing the expression of genes required for S phase entry and leading to cell cycle arrest in the G1 phase.[1]

Implication in Apoptosis

While the primary cytotoxic mechanism identified in cancer cells is cell cycle arrest, studies in other cell types suggest Araliadiol's involvement in apoptotic pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Araliadiol suppressed the expression of the apoptosis markers cleaved caspase-3 and cleaved PARP-1, indicating an anti-apoptotic and protective effect in this inflammatory context.[2]

Further investigation is needed to elucidate whether Araliadiol can directly induce apoptosis in cancer cells and to map the specific signaling cascades involved, such as the intrinsic (mitochondrial) or extrinsic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cytotoxicity of Araliadiol.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

MCF-7 cells (or other cell line of interest)

-

RPMI-1640 medium (or appropriate culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Araliadiol stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture MCF-7 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Araliadiol in culture medium from the stock solution.

-